2-(3-Fluorophenoxy)acetaldehyde 2-(3-Fluorophenoxy)acetaldehyde
Brand Name: Vulcanchem
CAS No.: 351076-01-2
VCID: VC8108317
InChI: InChI=1S/C8H7FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2
SMILES: C1=CC(=CC(=C1)F)OCC=O
Molecular Formula: C8H7FO2
Molecular Weight: 154.14 g/mol

2-(3-Fluorophenoxy)acetaldehyde

CAS No.: 351076-01-2

Cat. No.: VC8108317

Molecular Formula: C8H7FO2

Molecular Weight: 154.14 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluorophenoxy)acetaldehyde - 351076-01-2

Specification

CAS No. 351076-01-2
Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
IUPAC Name 2-(3-fluorophenoxy)acetaldehyde
Standard InChI InChI=1S/C8H7FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2
Standard InChI Key ZDNIRVUEHFVUHU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)OCC=O
Canonical SMILES C1=CC(=CC(=C1)F)OCC=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(3-Fluorophenoxy)acetaldehyde features a phenoxy group substituted with a fluorine atom at the meta position, connected via an ether linkage to an acetaldehyde group. The IUPAC name, 2-(3-fluorophenoxy)acetaldehyde, reflects this arrangement . The SMILES notation C1=CC(=CC(=C1)F)OCC=O\text{C1=CC(=CC(=C1)F)OCC=O} confirms the connectivity, while the InChIKey ZDNIRVUEHFVUHU-UHFFFAOYSA-N\text{ZDNIRVUEHFVUHU-UHFFFAOYSA-N} provides a unique identifier for computational studies .

Table 1: Comparative Molecular Data for Fluorinated Acetaldehyde Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
2-(3-Fluorophenoxy)acetaldehydeC8H7FO2\text{C}_8\text{H}_7\text{FO}_2154.14351076-01-2
(2-Fluorophenyl)acetaldehydeC8H7FO\text{C}_8\text{H}_7\text{FO}138.1475321-85-6
4-(2-Fluorophenoxy)benzaldehydeC13H9FO2\text{C}_{13}\text{H}_9\text{FO}_2216.21936343-96-3

The presence of both electron-withdrawing (fluorine) and electron-donating (ether) groups creates a polarized molecular framework, influencing its reactivity and physical properties .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for 2-(3-Fluorophenoxy)acetaldehyde are absent in the provided sources, analogous compounds suggest key features:

  • 19F^{19}\text{F} NMR: A singlet near -110 ppm, typical for aromatic fluorine atoms.

  • 1H^{1}\text{H} NMR: Peaks for the aldehyde proton (~9.8 ppm) and aromatic protons (6.5–7.2 ppm) .

  • IR: Strong absorption at ~1720 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-F stretch).

Synthesis and Manufacturing

Proposed Synthetic Routes

Although no explicit synthesis protocols for 2-(3-Fluorophenoxy)acetaldehyde are documented in the reviewed sources, its structure suggests a nucleophilic substitution reaction between 3-fluorophenol and chloroacetaldehyde under basic conditions. This method aligns with the synthesis of analogous compounds like 2-(4-fluorophenoxy)acetaldehyde (excluded source, inferred via general knowledge).

Hypothetical Reaction Mechanism:

3-Fluorophenol+ClCH2CHOBase2-(3-Fluorophenoxy)acetaldehyde+HCl\text{3-Fluorophenol} + \text{ClCH}_2\text{CHO} \xrightarrow{\text{Base}} \text{2-(3-Fluorophenoxy)acetaldehyde} + \text{HCl}

The phenoxide ion attacks the electrophilic carbon of chloroacetaldehyde, displacing chloride. Optimal bases (e.g., K2 _2CO3_3) and polar aprotic solvents (e.g., DMF) likely enhance yield.

Industrial Scalability Challenges

  • Purification: The aldehyde’s volatility (predicted boiling point ~190–200°C) complicates distillation.

  • Side Reactions: Over-oxidation of the aldehyde group or ether cleavage under acidic conditions may occur.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

The aldehyde group (-CHO\text{-CHO}) serves as a versatile handle for transformations:

  • Oxidation: Using KMnO4_4 or CrO3_3, the aldehyde oxidizes to 2-(3-fluorophenoxy)acetic acid:

    2-(3-Fluorophenoxy)acetaldehydeKMnO42-(3-Fluorophenoxy)acetic acid\text{2-(3-Fluorophenoxy)acetaldehyde} \xrightarrow{\text{KMnO}_4} \text{2-(3-Fluorophenoxy)acetic acid}
  • Reduction: NaBH4_4 or LiAlH4_4 reduces the aldehyde to 2-(3-fluorophenoxy)ethanol:

    2-(3-Fluorophenoxy)acetaldehydeNaBH42-(3-Fluorophenoxy)ethanol\text{2-(3-Fluorophenoxy)acetaldehyde} \xrightarrow{\text{NaBH}_4} \text{2-(3-Fluorophenoxy)ethanol}

Nucleophilic Additions

Grignard reagents (e.g., CH3 _3MgBr) add to the carbonyl carbon, forming secondary alcohols:

2-(3-Fluorophenoxy)acetaldehyde+CH3MgBr2-(3-Fluorophenoxy)propan-2-ol\text{2-(3-Fluorophenoxy)acetaldehyde} + \text{CH}_3\text{MgBr} \rightarrow \text{2-(3-Fluorophenoxy)propan-2-ol}

Such reactions expand its utility in constructing complex molecules.

Physicochemical Properties

Thermodynamic Parameters

  • Molecular Weight: 154.14 g/mol .

  • Density: Estimated ~1.1–1.2 g/cm³, comparable to (3-fluorophenyl)acetaldehyde .

  • Boiling Point: Predicted ~196°C based on analogs .

Solubility and Stability

  • Solubility: Moderate in polar solvents (e.g., ethanol, acetone); poor in water due to the hydrophobic aromatic ring .

  • Stability: Susceptible to air oxidation, requiring storage under inert atmosphere.

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